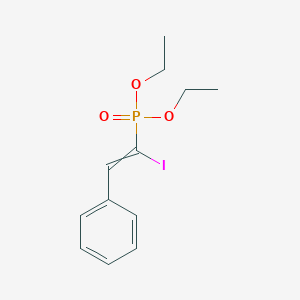
6-amino-1H-pyrimidin-2-one;1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-1H-pyrimidin-2-one and 1H-pyrimidin-6-one are heterocyclic organic compounds that belong to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are significant due to their presence in nucleic acids, vitamins, and coenzymes, playing vital roles in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-pyrimidin-2-one and 1H-pyrimidin-6-one typically involves the cyclization of chalcones with urea or thiourea in the presence of sodium hydroxide. The reaction mixture is refluxed in anhydrous ethanol for several hours and then poured into ice-cold water to obtain the desired pyrimidinones .
Industrial Production Methods
Industrial production of these compounds often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-1H-pyrimidin-2-one and 1H-pyrimidin-6-one undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert these compounds into their respective dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrimidine oxides, dihydropyrimidines, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-amino-1H-pyrimidin-2-one and 1H-pyrimidin-6-one have diverse applications in scientific research:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules and as intermediates in organic synthesis.
Biology: They are studied for their roles in nucleic acid chemistry and their interactions with biological macromolecules.
Industry: These compounds are used in the production of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 6-amino-1H-pyrimidin-2-one and 1H-pyrimidin-6-one involves their interaction with specific molecular targets and pathways. These compounds can inhibit the activity of certain enzymes, interfere with nucleic acid synthesis, and modulate signaling pathways. For example, they may inhibit the activity of enzymes involved in DNA replication or repair, leading to antiproliferative effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one: This compound belongs to the class of indoles and shares structural similarities with 6-amino-1H-pyrimidin-2-one.
4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-: This compound has a similar pyrimidine core but with different substituents.
2-amino-6-methylpyrimidin-4(1H)-one: Another pyrimidine derivative with a methyl group at position 6.
Uniqueness
6-amino-1H-pyrimidin-2-one and 1H-pyrimidin-6-one are unique due to their specific substitution patterns and the presence of an amino group, which imparts distinct chemical and biological properties. These compounds exhibit a wide range of biological activities and are valuable in medicinal chemistry for developing new therapeutic agents .
Propriétés
Numéro CAS |
566199-59-5 |
|---|---|
Formule moléculaire |
C8H9N5O2 |
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
6-amino-1H-pyrimidin-2-one;1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H5N3O.C4H4N2O/c5-3-1-2-6-4(8)7-3;7-4-1-2-5-3-6-4/h1-2H,(H3,5,6,7,8);1-3H,(H,5,6,7) |
Clé InChI |
QSQPZCBPMQUDGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CNC1=O.C1=C(NC(=O)N=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


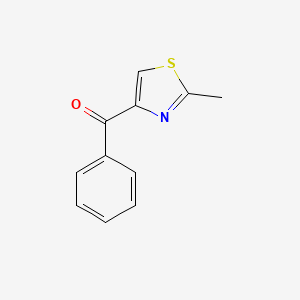
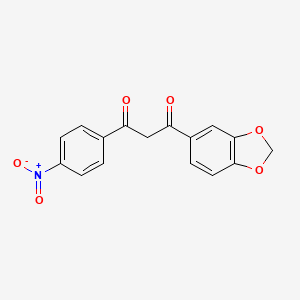
![1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)-](/img/structure/B12593063.png)

![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzaldehyde](/img/structure/B12593076.png)
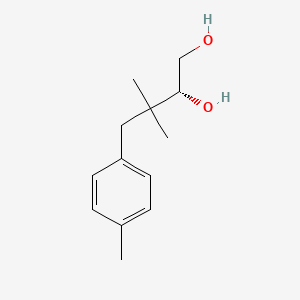

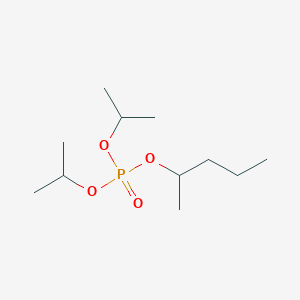



![N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12593109.png)
![3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12593126.png)
